molecular formula C15H12Cl3NO2 B042616 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide CAS No. 136099-58-6

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide

Cat. No. B042616
M. Wt: 344.6 g/mol
InChI Key: OVLSZLXVWQNDLH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide, also known as 2C-P, is a synthetic chemical compound belonging to the phenethylamine class of compounds. It is an analog of the psychedelic phenethylamine 2C-B and has been used in scientific research to investigate the effects of psychedelics on the human brain.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves the reaction of 2,6-dichloro-4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide, which is then reacted with phenylmagnesium bromide to yield the final product.

Starting Materials
2,6-dichloro-4-methoxyaniline, chloroacetyl chloride, phenylmagnesium bromide

Reaction
Step 1: React 2,6-dichloro-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide., Step 2: React 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide with phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide to yield 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide.

Scientific Research Applications

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide has been used in scientific research to investigate the effects of psychedelics on the human brain. It has been used as a tool for studying the effects of psychedelics on cognition, memory, and emotion. It has also been used to study the effects of psychedelics on the serotonin system and to investigate the potential therapeutic applications of psychedelics.

Mechanism Of Action

The exact mechanism of action of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide is not yet fully understood. However, it is believed to act as a serotonin receptor agonist and is thought to increase serotonin levels in the brain. It is also believed to interact with the dopamine system, although the exact nature of this interaction is not yet known.

Biochemical And Physiological Effects

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide has been shown to produce a range of biochemical and physiological effects in humans. It has been shown to increase heart rate and blood pressure, as well as to cause pupil dilation and increased body temperature. It has also been shown to produce changes in brain activity, including increased activity in the prefrontal cortex, as well as changes in the activity of the hippocampus and amygdala.

Advantages And Limitations For Lab Experiments

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and has a relatively long half-life. It is also relatively safe, with no known acute toxic effects. However, there are some limitations to using 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide in laboratory experiments. It has a low solubility in water, which can make it difficult to work with. It also has a relatively low potency, which can make it difficult to achieve meaningful results in experiments.

Future Directions

The potential future directions for research involving 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide include further investigation into its mechanism of action, its potential therapeutic applications, and its effects on cognition, memory, and emotion. It could also be used to investigate the potential interactions between psychedelics and other drugs, including antidepressant and antipsychotic medications. Additionally, further research is needed to investigate the potential long-term effects of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide use.

properties

IUPAC Name

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-21-11-7-12(17)15(13(18)8-11)19(14(20)9-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLSZLXVWQNDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179035
Record name Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide

CAS RN

136099-58-6
Record name Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136099-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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